molecular formula C19H22N2O2S B2735265 2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1904344-88-2

2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2735265
CAS No.: 1904344-88-2
M. Wt: 342.46
InChI Key: JMLMDDYVAKRWIE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a sophisticated organic compound known for its unique chemical structure and diverse applications in various scientific fields. Its distinct composition involves the interplay of multiple functional groups, offering it a broad scope of reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically begins with the preparation of intermediate compounds. Key steps involve the nucleophilic substitution, where benzylthiol reacts with an appropriate electrophile to introduce the benzylthio group. This is followed by the coupling with 3-((6-methylpyridin-2-yl)oxy)pyrrolidine through a series of steps involving activating agents and specific reaction conditions like elevated temperatures and solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrially, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The choice of catalysts, solvents, and purification methods like crystallization or chromatography is crucial to the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, converting it to sulfoxides or sulfones.

  • Reduction: : The pyrrolidine moiety can participate in reduction reactions, which can modify its electronic properties.

  • Substitution: : The pyridinyl group is prone to substitution reactions, enabling further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

Depending on the reaction conditions, the major products could range from oxidized sulfoxides/sulfones to various substituted derivatives with modified pyrrolidine or pyridinyl rings.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in a variety of chemical reactions, making it invaluable in organic synthesis and medicinal chemistry.

Biology and Medicine

In biological research, its derivatives are often investigated for potential therapeutic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it is utilized in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo multiple chemical transformations makes it a key intermediate in the production of complex organic compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The benzylthio group can engage in covalent interactions, while the pyrrolidinyl and pyridinyl groups may participate in non-covalent interactions like hydrogen bonding or π-π stacking. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, 2-(Benzylthio)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its combination of benzylthio and 3-((6-methylpyridin-2-yl)oxy)pyrrolidinyl groups. This unique combination imparts distinct chemical reactivity and biological activity.

Similar Compounds

  • 2-(Benzylthio)pyridine: : Lacks the pyrrolidine ring, which limits its reactivity and applications.

  • 1-(Pyrrolidin-1-yl)ethanone derivatives: : May lack the benzylthio or pyridinyl groups, affecting their overall biological activity.

  • 3-((6-methylpyridin-2-yl)oxy)pyrrolidinyl compounds: : Generally possess different side chains, altering their chemical and biological properties.

Each of these similar compounds has unique features, but none combine the specific functionalities of this compound, making it a compound of significant interest in both research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-6-5-9-18(20-15)23-17-10-11-21(12-17)19(22)14-24-13-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLMDDYVAKRWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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